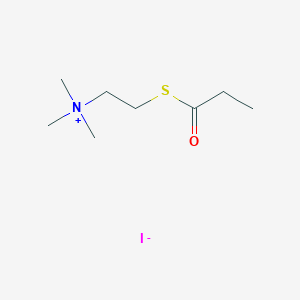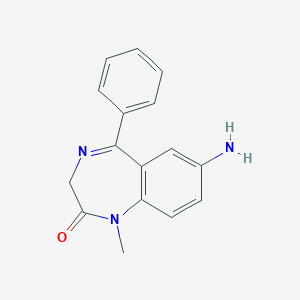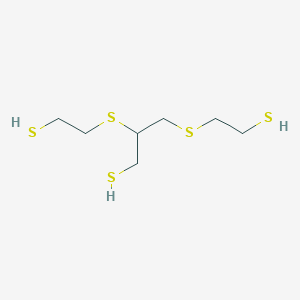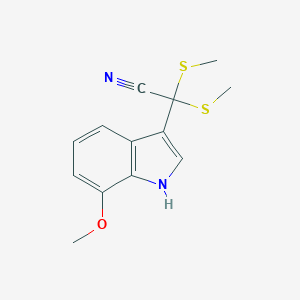
Dithyreanitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dithyreanitrile is a natural product found in Dimorphocarpa wislizeni with data available.
Wissenschaftliche Forschungsanwendungen
Insect Antifeedant Properties
Dithyreanitrile, a sulfur-containing indole alkaloid isolated from the seeds of Dithyrea wislizenii, has been identified as an unusual insect antifeedant. This compound inhibits the feeding of larvae from pests like the fall armyworm and the European corn borer. It is notable for being the first natural product with two sulfur atoms and a nitrile attached to the same carbon, characterized through various methods like X-ray diffraction, spectroscopy, and chemical synthesis (Powell et al., 1991).
Environmental Impact and Soil Nitrogen Cycling
Research has been conducted on the nitrification inhibitors like dicyandiamide (DCD) and dimethylpyrazole phosphate (DMPP), which are related to this compound in structure and function. These studies primarily focus on their impact on environmental factors such as nitrous oxide emissions, carbon dioxide fluxes, and methane oxidation. For instance, DMPP has shown a significant decrease in N2O release in fertilized plots, indicating its potential for reducing greenhouse gas emissions (Weiske et al., 2001).
Effect on Collagen and Bone Structure
Studies involving beta-aminopropionitrile, a compound structurally related to this compound, have shown significant effects on collagen and bone structure in animals. For example, research on rats has indicated alterations in collagen fractions due to beta-aminopropionitrile, causing changes in bone and skin properties (Mikkonen et al., 1960).
Potential Use in Treating Nerve Injuries
Beta-aminopropionitrile, by altering fibrous scar tissue, may have clinical applications in the treatment of injured spinal cord and peripheral nerves. Its ability to permeate injury sites and affect the development of collagenous scar tissue makes it a potential candidate for aiding nerve regeneration (Rankin et al., 1983).
Eigenschaften
CAS-Nummer |
128717-80-6 |
|---|---|
Molekularformel |
C13H14N2OS2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
2-(7-methoxy-1H-indol-3-yl)-2,2-bis(methylsulfanyl)acetonitrile |
InChI |
InChI=1S/C13H14N2OS2/c1-16-11-6-4-5-9-10(7-15-12(9)11)13(8-14,17-2)18-3/h4-7,15H,1-3H3 |
InChI-Schlüssel |
AUNKBAZALTWNQR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1NC=C2C(C#N)(SC)SC |
Kanonische SMILES |
COC1=CC=CC2=C1NC=C2C(C#N)(SC)SC |
| 128717-80-6 | |
Synonyme |
dithyreanitrile |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)
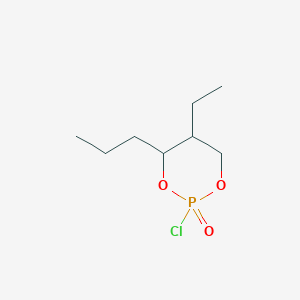







![4-[3-(4-Carbamimidoylanilino)propylamino]benzenecarboximidamide](/img/structure/B161164.png)
